molecular formula C9H7F2NO5 B8091800 Methyl 2-(difluoromethoxy)-4-nitrobenzoate

Methyl 2-(difluoromethoxy)-4-nitrobenzoate

Cat. No.: B8091800
M. Wt: 247.15 g/mol
InChI Key: GSOZWPGELSLWEH-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethoxy)-4-nitrobenzoate: is a chemical compound characterized by its molecular structure, which includes a nitro group (-NO2) and a difluoromethoxy group (-OCHF2) attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-nitrobenzoic acid as the starting material.

  • Reaction Steps: The nitro group is first reduced to an amino group, followed by diazotization to form a diazonium salt. The diazonium salt is then reacted with difluoromethanol under acidic conditions to introduce the difluoromethoxy group.

  • Final Step: The resulting compound is esterified with methanol to produce this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where each step is carried out in separate reactors to ensure precise control over reaction conditions.

  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group.

  • Reduction: The nitro group can be reduced to an amino group under specific conditions.

  • Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Formation of anilines or other reduced derivatives.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(difluoromethoxy)-4-nitrobenzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of nitroaromatic compounds on cellular processes. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and bacterial infections. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(difluoromethoxy)-4-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with DNA and proteins, affecting cellular functions.

Comparison with Similar Compounds

  • Methyl 2-(chloromethoxy)-4-nitrobenzoate: Similar structure but with a chloromethoxy group instead of difluoromethoxy.

  • Methyl 2-(methoxy)-4-nitrobenzoate: Similar structure but with a methoxy group instead of difluoromethoxy.

  • Methyl 2-(fluoromethoxy)-4-nitrobenzoate: Similar structure but with a fluoromethoxy group instead of difluoromethoxy.

Uniqueness: Methyl 2-(difluoromethoxy)-4-nitrobenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

Methyl 2-(difluoromethoxy)-4-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a nitro group and a difluoromethoxy substituent on a benzoate moiety. The presence of these functional groups enhances its lipophilicity, which may facilitate cellular membrane penetration and interaction with biological targets.

The mechanism of action for this compound is primarily linked to its interactions with specific enzymes or receptors within biological systems. The difluoromethoxy group is believed to enhance the compound's ability to cross cell membranes, while the nitro group can participate in redox reactions, potentially generating reactive intermediates that modify biological molecules.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

  • Antimicrobial Activity : Compounds in this class have been tested for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess antibacterial properties, although specific data on its Minimum Inhibitory Concentration (MIC) is limited.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial DNA replication, similar to other nitro-containing compounds .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key differences:

Compound NameStructure FeaturesBiological Activity
This compoundNitro group, difluoromethoxy groupPotential antibacterial activity
Methyl 2-(trifluoromethoxy)-5-nitrobenzoateNitro group, trifluoromethoxy groupEnhanced antimicrobial potency
Methyl 2-(methoxy)-5-nitrobenzoateNitro group, methoxy groupLower potency compared to difluoro variants

Case Studies and Research Findings

  • Antibacterial Studies : In a study evaluating various nitro-containing compounds against Gram-negative bacteria, this compound was noted for its potential as a lead compound due to its structural similarities with known topoisomerase inhibitors. These compounds demonstrated varying degrees of efficacy against resistant bacterial strains .
  • Cytotoxicity Assessment : Preliminary cytotoxicity assays indicated moderate toxicity levels against human cell lines, suggesting that while the compound may have therapeutic potential, careful evaluation of its safety profile is necessary .
  • Optimization Studies : Further optimization of the chemical structure has been suggested to enhance bioactivity and reduce cytotoxicity. Adjustments in substituent positions have shown promise in improving the efficacy of similar compounds in targeting bacterial DNA gyrase and topoisomerase IV .

Properties

IUPAC Name

methyl 2-(difluoromethoxy)-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO5/c1-16-8(13)6-3-2-5(12(14)15)4-7(6)17-9(10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOZWPGELSLWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-hydroxy-4-nitrobenzoate (1.1 g, 5.6 mmol), sodium 2-chloro-2,2-difluoroacetate (1.0 g, 6.6 mmol) and Na2CO3 (710 mg, 6.7 mmol) in DMF (10 mL) was stirred at 100° C. overnight. After cooling to rt, the mixture was partitioned between water and EtOAc. The organic layer was separated and washed with twice with water, then brine, dried over Na2SO4 and concentrated, and purified by a standard method to give the title product (330 mg). 1H NMR (CHLOROFORM-d) δ: 8.15-8.19 (m, 1H), 8.13 (s, 1H), 8.06 (d, J=8.6 Hz, 1H), 6.68 (s, 1H), 3.98 (t, J=72.8 Hz, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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